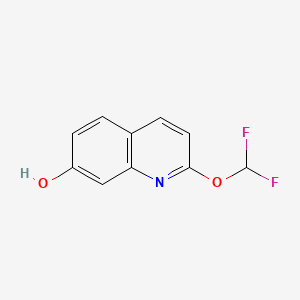

2-(Difluoromethoxy)quinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDZFAVWWBUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744616 | |

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-30-2 | |

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)quinolin-7-ol: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 2-(Difluoromethoxy)quinolin-7-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule (CAS No. 1261475-30-2), this document synthesizes information from closely related analogs and established chemical principles to project its physicochemical properties, propose robust synthetic strategies, and evaluate its potential as a therapeutic agent, particularly in the domain of kinase inhibition. We will explore the strategic incorporation of the difluoromethoxy group, a moiety known to enhance metabolic stability and membrane permeability, onto the versatile quinoline-7-ol scaffold. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising compound.

Introduction: The Strategic Value of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for creating molecules that can interact with a variety of biological targets with high affinity and specificity.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity, with derivatives exhibiting a broad spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The introduction of fluorine-containing substituents has become a pivotal strategy in modern drug design.[4] The difluoromethoxy (-OCF₂H) group, in particular, is increasingly utilized as a bioisostere for hydroxyl or methoxy groups. Its unique electronic properties and ability to act as a hydrogen bond donor can significantly impact a molecule's potency and target engagement.[5] Crucially, the -OCF₂H group often enhances key pharmacokinetic properties by increasing lipophilicity, which can improve cell membrane permeability, and by blocking sites of oxidative metabolism, leading to a longer in-vivo half-life.[4][6]

This guide focuses on this compound, a molecule that combines the privileged quinoline scaffold with the advantageous difluoromethoxy group. While direct experimental data for this compound is scarce, its structural motifs—a 2-alkoxyquinoline and a quinolin-7-ol—are present in compounds with known biological activity, particularly as kinase inhibitors.[7][8] This document will, therefore, provide a scientifically grounded projection of its properties and potential, empowering researchers to unlock its therapeutic promise.

Physicochemical Properties: An Analog-Based Projection

The introduction of the difluoromethoxy group is expected to significantly increase the lipophilicity (logP) compared to its non-fluorinated hydroxy or methoxy counterparts.[4] This modification is also known to lower the pKa of nearby acidic or basic centers due to the strong electron-withdrawing nature of the fluorine atoms. The phenolic hydroxyl group at the 7-position will confer acidic properties, allowing for salt formation and potentially influencing solubility in aqueous media.

Table 1: Projected Physicochemical Properties of this compound

| Property | Projected Value/Characteristic | Rationale & Justification |

| CAS Number | 1261475-30-2 | Assigned identifier. |

| Molecular Formula | C₁₀H₇F₂NO₂ | Confirmed by supplier data. |

| Molecular Weight | 211.17 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be an off-white to pale yellow solid. | Based on the typical appearance of functionalized quinoline and quinolinol compounds. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). | The quinoline core is hydrophobic, but the phenolic -OH and the potential for hydrogen bonding with the -OCF₂H group may allow for limited aqueous solubility. Solubility is expected to be high in polar aprotic solvents. |

| logP (calculated) | ~2.0 - 2.5 | The parent quinolin-7-ol has a logP around 1.5. The -OCF₂H group is significantly more lipophilic than a hydroxyl group, leading to a projected increase.[4] |

| pKa (acidic) | ~8.5 - 9.5 (for the 7-hydroxyl group) | Phenolic hydroxyls on quinolines typically have a pKa in this range. The electron-withdrawing effect of the -OCF₂H group may slightly lower this value compared to an unsubstituted quinolin-7-ol. |

| pKa (basic) | ~3.0 - 4.0 (for the quinoline nitrogen) | The quinoline nitrogen is a weak base. The potent electron-withdrawing effect of the 2-difluoromethoxy group is expected to significantly reduce its basicity compared to unsubstituted quinoline (pKa ≈ 4.9). |

| Melting Point (°C) | >150 °C (Decomposition may occur at higher temperatures) | Highly functionalized aromatic compounds with hydrogen bonding capabilities, like the 7-hydroxyl group, typically have relatively high melting points. |

Proposed Synthesis and Methodologies

There is no published, step-by-step synthesis protocol for this compound. However, a logical and robust synthetic route can be designed based on modern synthetic methodologies for quinoline construction and O-difluoromethylation. The proposed strategy involves the initial synthesis of a suitably protected quinolin-2,7-diol intermediate, followed by selective difluoromethylation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the difluoromethoxy group, revealing a key quinoline-2,7-diol intermediate. This intermediate can be accessed through established quinoline synthesis methods, such as the Conrad-Limpach or a related cyclization reaction, starting from a substituted aniline and a β-keto ester.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Technical Guide for 2-(Difluoromethoxy)quinolin-7-ol

A Foreword on N-of-1 Discovery: The compound 2-(Difluoromethoxy)quinolin-7-ol represents a frontier molecule. As of this writing, its specific mechanism of action is not broadly detailed in public-domain literature. This guide, therefore, serves a dual purpose. Firstly, it outlines a robust, scientifically-grounded framework for the systematic elucidation of the mechanism of action for any novel small molecule inhibitor, using this compound as our model candidate. Secondly, it synthesizes established principles from related, well-characterized quinoline-based kinase inhibitors to construct a plausible, data-driven hypothetical mechanism to guide initial investigations.[1][2]

This document is intended for drug discovery scientists and researchers. It provides not just protocols, but the strategic rationale behind them, empowering research teams to navigate the complexities of target identification, validation, and pathway analysis with scientific rigor.

Part 1: Foundational Assessment & Target Class Hypothesis

The initial step in characterizing a novel compound is to form a strong, evidence-based hypothesis about its molecular target. The chemical structure of this compound provides critical starting clues.

Structural Rationale for Kinase Inhibition:

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors.[2][3] Its aromatic, heterocyclic nature makes it an effective framework for engaging the ATP-binding pocket of protein kinases.[4][5] Numerous FDA-approved drugs, such as Bosutinib and Lapatinib, feature a quinoline core and function as tyrosine kinase inhibitors (TKIs).[4][6] The difluoromethoxy group is a bioisostere of the methoxy group, often introduced to improve metabolic stability and modulate potency.[7]

Based on this structural analysis, the primary hypothesis is that This compound functions as a protein kinase inhibitor. The initial experimental phase is designed to test this hypothesis broadly before narrowing down to specific kinase targets.

Part 2: Target Identification and Validation Workflow

A multi-pronged approach is essential for confidently identifying a drug's target and understanding its mechanism.[8][9] This involves a combination of broad, unbiased screening followed by specific, hypothesis-driven validation experiments.

To test the kinase inhibitor hypothesis, a broad screening against a panel of kinases is the most efficient first step. This provides a global view of the compound's selectivity and potency.[10][11]

Experimental Protocol: Kinome Profiling Assay

This protocol describes a generalized approach for assessing the inhibitory activity of a compound against a large panel of protein kinases.

-

Objective: To determine the inhibitory concentration (IC50) of this compound against a diverse panel of human kinases.

-

Methodology: A variety of commercial services and in-house platforms are available for kinome profiling.[10][12] These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.[13][14]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

-

Assay Execution: The compound dilutions are added to multi-well plates containing individual recombinant kinases, a suitable substrate (peptide or protein), and ATP. The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at room temperature.[14]

-

Detection: A detection reagent is added to stop the kinase reaction and generate a signal (luminescence, fluorescence) that is inversely proportional to kinase activity.[15]

-

Data Analysis: The signal is read on a plate reader. The percentage of inhibition for each compound concentration is calculated relative to vehicle (DMSO) controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Data Presentation: Hypothetical Kinome Profiling Results

The table below illustrates a potential outcome of a kinome profiling screen, highlighting a strong inhibitory effect on a specific kinase family.

| Kinase Target | IC50 (nM) | Kinase Family |

| EGFR | 25 | Receptor Tyrosine Kinase |

| HER2 | 45 | Receptor Tyrosine Kinase |

| SRC | 850 | Non-receptor Tyrosine Kinase |

| CDK2 | >10,000 | Cyclin-Dependent Kinase |

| MAPK1 | >10,000 | Mitogen-Activated Protein Kinase |

This is representative data and does not reflect actual experimental results for the specified compound.

Interpretation and Next Steps:

The hypothetical data suggests that this compound is a potent and selective inhibitor of the ErbB family of receptor tyrosine kinases, particularly EGFR and HER2. The subsequent experiments will focus on validating these as direct targets and elucidating the downstream cellular consequences of their inhibition.

After identifying putative targets, the next critical phase is to confirm that the compound engages these targets within a cellular context and produces a relevant biological effect.[16][17]

Experimental Protocol: Cell Viability Assay

This protocol measures the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the hypothesized target (e.g., EGFR).

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines with varying EGFR expression/mutation status.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP as an indicator of metabolically active cells.[18][19]

-

Cell Seeding: Seed cancer cells (e.g., A431 - EGFR overexpressing, NCI-H1975 - EGFR T790M mutant) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[19]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the GI50 value.

-

Data Presentation: Hypothetical Cell Viability Results

| Cell Line | Relevant Genotype | GI50 (nM) |

| A431 | EGFR Overexpression | 50 |

| NCI-H1975 | EGFR L858R/T790M | 80 |

| MCF-7 | Low EGFR Expression | >5,000 |

This is representative data and does not reflect actual experimental results for the specified compound.

Interpretation:

The hypothetical data shows that the compound selectively inhibits the growth of cell lines dependent on EGFR signaling, further supporting the hypothesis that EGFR is a key cellular target.

Part 3: Delineating the Downstream Signaling Pathway

Confirming that the compound inhibits the target kinase is crucial, but understanding the downstream consequences of this inhibition is what truly defines the mechanism of action. Western blotting is the cornerstone technique for this analysis.[20][21]

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Objective: To assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK) following treatment with this compound.

-

Methodology:

-

Cell Treatment and Lysis: Culture A431 cells and treat with varying concentrations of the compound for a specified time (e.g., 2 hours). After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of each protein sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[22][23]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.[20]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

Visualization of the Targeted Pathway and Experimental Logic

The following diagrams illustrate the hypothesized signaling pathway and the overall experimental workflow designed to elucidate the compound's mechanism of action.

Caption: Hypothesized EGFR signaling pathway inhibited by the compound.

Caption: Workflow for elucidating the mechanism of action.

Part 4: Conclusion and Future Directions

This guide presents a systematic and logical framework for elucidating the mechanism of action of this compound, built upon the strong hypothesis that it functions as a kinase inhibitor. The proposed workflow, moving from broad, unbiased screening to specific cellular and pathway-level validation, represents a best-practice approach in modern drug discovery.[8][24]

Successful execution of these experiments would confirm that this compound is a direct inhibitor of a specific kinase (hypothetically EGFR), demonstrate its efficacy in relevant cellular models, and verify its impact on downstream signaling pathways that control cell proliferation and survival. These findings would provide a comprehensive understanding of its mechanism of action and a solid foundation for further preclinical development.

References

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Hsiao, Y., & Hung, H. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888.

- Do, D. V., & Arijit, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77.

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- Broad Institute. (n.d.).

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.

- Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- Archer, T. C., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 976.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.

- Noble Life Sciences. (n.d.).

- ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Brown, C. J., & Kett, N. M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 315.

- Crestone, Inc. (2024).

- BenchChem. (2025).

- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(14), 3456.

- van der Pijl, R., & van den Heuvel, L. (2009). Kinome Profiling. The Open Proteomics Journal, 2, 29-37.

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878.

- Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

- Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.

- SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules. SmallMolecules.com.

- de Oliveira, R. B., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1640.

- The World Of Biochemistry. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.

- Harris, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753.

- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.

- Quílez-Álvarez, A., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 965259.

- Al-Suwaidan, I. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(34), 23456-23478.

- Musso, L., et al. (2019).

- BenchChem. (n.d.). Protocol for Olverembatinib cell viability assay (e.g., MTT, CellTiter-Glo). BenchChem.

- ResearchGate. (2025). Kinome Profiling of Clinical Cancer Specimens.

- Abcam. (n.d.). Western blot protocol. Abcam.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- Proteintech Group. (n.d.). Western Blot Protocol. Proteintech.

- El-Sayed, N. F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17894-17919.

- Dohle, W., et al. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem, 17(22), e202200408.

- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.

- Yang, Z., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 285, 117466.

- Dohle, W., et al. (2022).

- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.

- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie.

- Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc..

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. domainex.co.uk [domainex.co.uk]

- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)quinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific analogue, 2-(difluoromethoxy)quinolin-7-ol (CAS No. 1261475-30-2). Due to a lack of extensive published experimental data for this particular molecule, this document integrates established knowledge of quinoline chemistry with predictive modeling to offer a robust profile. We will delve into the structural and electronic characteristics, predictable physicochemical parameters such as pKa, lipophilicity (logP), and aqueous solubility, and outline the standard analytical methodologies for their empirical determination. This guide is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize and evaluate this compound in their scientific endeavors.

Introduction to this compound

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and target engagement. The hydroxyl group at the 7-position can influence solubility and provides a potential site for further chemical modification. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in assessing its potential as a drug candidate or a pharmacological tool.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Property | Predicted Value | Method/Source | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₇F₂NO₂ | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 211.17 g/mol | Calculated | Influences diffusion, bioavailability, and formulation. |

| XlogP | 2.2 | PubChem | A measure of lipophilicity, affecting membrane permeability and solubility.[2] |

| pKa (most acidic) | ~8-9 (Phenolic OH) | Predicted (based on phenol and quinoline derivatives) | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.[3][4] |

| pKa (most basic) | ~4-5 (Quinoline N) | Predicted (based on quinoline derivatives) | Influences the ionization state in acidic environments like the stomach.[3][4] |

| Aqueous Solubility | Low to moderate | Predicted (based on logP and structure) | A critical factor for oral bioavailability and formulation development.[5][6] |

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectral characteristics based on the analysis of similar quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the positions of the difluoromethoxy and hydroxyl groups. The proton of the hydroxyl group may be broad and its chemical shift solvent-dependent. The difluoromethyl proton will likely appear as a triplet due to coupling with the two fluorine atoms.[7][8]

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and -withdrawing effects of the substituents.[9]

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal for the difluoromethoxy group, providing information about its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 | O-H | Stretching (broad) |

| 3000-3100 | Aromatic C-H | Stretching |

| 1500-1600 | C=C and C=N | Aromatic ring stretching |

| 1000-1300 | C-O and C-F | Stretching |

Data based on typical values for quinoline and substituted aromatic compounds.[1][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN from the heterocyclic ring. The difluoromethoxy group may also undergo characteristic fragmentation.[13][14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution and the solvent environment.[18][19][20][21]

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Acid Dissociation Constants (pKa)

The pKa values are crucial for understanding the ionization state of a molecule at different pH values.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12).

-

Sample Preparation for Measurement: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance versus pH and fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.[22][23][24]

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a sealed container.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[25][26][27][28][29]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Caption: Workflow for thermodynamic aqueous solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to an aqueous buffer of a specific pH (e.g., physiological pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility at that pH.[30][31][32][33][34]

Conclusion

While experimental data for this compound is currently limited, this technical guide provides a comprehensive predictive profile and a clear roadmap for its empirical characterization. The presented physicochemical properties, based on established principles of quinoline chemistry and computational predictions, offer a solid foundation for researchers. The detailed experimental protocols provide practical guidance for obtaining the necessary empirical data to validate these predictions and to further understand the behavior of this promising molecule in biological and chemical systems. As research on this and similar compounds progresses, a deeper understanding of their structure-property relationships will undoubtedly emerge, paving the way for new discoveries in drug development and beyond.

References

- Nowakowska, Z., & Kamińska, E. (2010). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 64(5).

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

- Li, X., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(12), 4791.

- Kopacz, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4988.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

- Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 234-241.

- Capparelli, E., et al. (2021).

- Schulman, S. G., & Sanders, M. J. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-871.

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

Pakistan Atomic Energy Commission. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

- Brown, D. G., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.

-

MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

- Palmer, D. S., et al. (2007). Random forest models to predict aqueous solubility.

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

- Avdeef, A., & Tsinman, K. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Pharmaceutics, 14(12), 2736.

-

Semantic Scholar. (1973). Experimental determination of pKa values by use of NMR chemical shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Computed values for prediction parameters of quinoline. Retrieved from [Link]

-

ChemRxiv. (2022). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Retrieved from [Link]

- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

- Kumar, A., et al. (2012). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Medicinal Chemistry Research, 21(10), 2961-2971.

-

PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

-

arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

-

ADMET and DMPK. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

-

OUCI. (n.d.). A systematic review of various pKa determination techniques. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Retrieved from [Link]

-

ResearchGate. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Random forest models to predict aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chempap.org [chempap.org]

- 14. researchgate.net [researchgate.net]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A systematic review of various pKa determination techniques [ouci.dntb.gov.ua]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. youtube.com [youtube.com]

- 28. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 29. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 31. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 32. lup.lub.lu.se [lup.lub.lu.se]

- 33. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 34. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Spectral Analysis of 2-(Difluoromethoxy)quinolin-7-ol

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. The compound 2-(Difluoromethoxy)quinolin-7-ol (CAS: 1261629-51-9, Formula: C₁₀H₇F₂NO, MW: 195.17) represents a key building block, merging the biologically significant quinoline core with the metabolically robust difluoromethoxy group.[1] This unique combination necessitates a rigorous and multi-faceted analytical approach to ensure structural integrity, purity, and stability.

This guide provides a comprehensive framework for the spectral analysis of this compound, moving beyond rote procedures to explain the causality behind methodological choices. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a complete analytical profile of the molecule. A key consideration throughout this analysis is the potential for keto-enol tautomerism, where the molecule could exist in equilibrium with its 7-(difluoromethoxy)-1H-quinolin-2-one form, influencing its spectral and chromatographic behavior.[2]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential for complete assignment.

Expert Insight: Why a Multi-Nuclear Approach?

A simple ¹H NMR is insufficient for quinoline derivatives due to the complex spin-spin coupling in the aromatic regions.[3] Furthermore, the presence of the -OCHF₂ group introduces unique C-F and H-F couplings that require direct observation through ¹³C and ¹⁹F NMR to resolve structural ambiguities and confirm the presence of this critical functional group.[4][5]

Diagram: Comprehensive Analytical Workflow

The following diagram illustrates the integrated workflow for the complete characterization of this compound.

Caption: Integrated workflow for structural analysis and purity assessment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial map of the proton environment. The difluoromethoxy group proton is a key diagnostic signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar molecule and to allow observation of the exchangeable phenolic -OH proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| -OH | 9.5 - 11.0 | broad singlet | - | Exchangeable proton, position is concentration-dependent. |

| H4 | 8.5 - 8.7 | doublet | J ≈ 8.5 Hz | Downfield due to proximity to quinoline nitrogen. |

| H5 | 7.8 - 8.0 | doublet | J ≈ 9.0 Hz | Part of the carbocyclic ring system. |

| H8 | 7.3 - 7.5 | doublet | J ≈ 2.5 Hz | Ortho to the hydroxyl group. |

| H3 | 7.2 - 7.4 | doublet | J ≈ 8.5 Hz | Coupled to H4. |

| H6 | 7.1 - 7.3 | dd | J ≈ 9.0, 2.5 Hz | Coupled to both H5 and H8. |

| -OCHF₂ | 6.7 - 7.2 | triplet | J(H,F) ≈ 73 Hz | Highly characteristic triplet due to coupling with two fluorine atoms.[4] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon of the -OCHF₂ group provides a unique signature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, but C-F coupling will remain.[5]

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F) | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| C7 | 155 - 160 | singlet | - | Carbon bearing the -OCHF₂ group. |

| C2 | 150 - 155 | singlet | - | Carbon adjacent to the nitrogen. |

| C9 (bridgehead) | 145 - 150 | singlet | - | |

| C4 | 135 - 140 | singlet | - | |

| C5 | 125 - 130 | singlet | - | |

| C10 (bridgehead) | 120 - 125 | singlet | - | |

| C6 | 118 - 122 | singlet | - | |

| -OCHF₂ | 113 - 118 | triplet | J(C,F) ≈ 260 Hz | Diagnostic triplet with large one-bond C-F coupling.[4] |

| C3 | 110 - 115 | singlet | - |

| C8 | 105 - 110 | singlet | - | |

¹⁹F NMR Spectral Analysis

¹⁹F NMR provides direct and highly sensitive detection of the fluorine atoms.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample.

-

Instrument: A multinuclear NMR spectrometer equipped with a fluorine probe.

-

Acquisition: Acquire a standard ¹⁹F spectrum. No decoupling is necessary.

-

Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

Predicted ¹⁹F NMR Data The spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms coupling to the single proton of the difluoromethoxy group.

-

Predicted δ: -80 to -95 ppm

-

Multiplicity: Doublet

-

Coupling Constant: J(F,H) ≈ 73 Hz

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of this compound and for quantifying impurities. A well-developed reverse-phase (RP-HPLC) method is critical for quality control.

Expert Insight: Method Development Strategy

The goal is a self-validating system that provides sharp, symmetrical peaks with good resolution from any potential impurities. We start with a generic gradient to probe the retention behavior and then optimize. Using a C18 column is a robust starting point for this moderately polar, aromatic compound.[6][7] The mobile phase is acidified with formic acid, which ensures the phenolic hydroxyl is protonated and sharpens the peak shape, while also being compatible with mass spectrometry.[8]

Diagram: HPLC Method Development Workflow

Caption: Iterative workflow for robust HPLC method development.

Protocol: RP-HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions: The table below outlines a robust starting point for analysis.

Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides protons for good peak shape and MS compatibility. |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of the main peak and any impurities. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm | A common wavelength for aromatic systems; a full UV-Vis scan (200-400 nm) is recommended during development to find the optimal wavelength. |

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of molecular weight and, with high-resolution instrumentation (HRMS), the elemental composition.

Expert Insight: Ionization and Mass Analysis

The structure of this compound contains both a basic nitrogen atom (in the quinoline ring) and an acidic phenolic proton. This makes it an excellent candidate for analysis by Electrospray Ionization (ESI) in both positive and negative modes.

-

Positive Ion Mode (ESI+): The quinoline nitrogen will readily accept a proton, forming the [M+H]⁺ ion.

-

Negative Ion Mode (ESI-): The phenolic hydroxyl group can be deprotonated to form the [M-H]⁻ ion. Observing the correct mass in both modes provides extremely high confidence in the identity of the compound. LC-MS is particularly crucial for analyzing fluorinated compounds to confirm that the desired fluorination has occurred.[9][10]

Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap for HRMS).

-

LC Method: Use the HPLC method developed in the previous section. The use of formic acid as a mobile phase modifier is ideal for ESI-MS.

-

MS Parameters (Source):

-

Ionization Mode: ESI, run in separate positive and negative ion modes.

-

Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).

-

Gas Flow/Temp: Optimize based on instrument manufacturer recommendations.

-

-

MS Parameters (Analyzer):

-

Scan Range: m/z 50 - 500.

-

Analysis: Full scan mode to detect the molecular ion.

-

Expected LC-MS Data Given the molecular formula C₁₀H₇F₂NO, the expected exact masses are:

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₈F₂NO]⁺ | 196.0568 |

| [M-H]⁻ | [C₁₀H₆F₂NO]⁻ | 194.0421 |

Confirmation via HRMS: A measured mass within 5 ppm of the calculated mass provides unambiguous confirmation of the elemental composition.

Conclusion

The comprehensive analysis of this compound is achieved not by a single technique, but by the logical and synergistic application of NMR, HPLC, and LC-MS. NMR spectroscopy provides the definitive structural blueprint, HPLC establishes purity with high precision, and LC-MS confirms the molecular identity with certainty. This integrated analytical workflow ensures that researchers and developers can proceed with confidence in the quality and integrity of this valuable chemical entity, underpinning the reliability and reproducibility of their scientific endeavors.

References

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC Technologies. [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

-

Reddit. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from Reddit. [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from SIELC Technologies. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from LCGC International. [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Retrieved from NIH. [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from The Royal Society of Chemistry. [Link]

-

University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from University of Aberdeen. [Link]

-

RWTH Publications. (n.d.). The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Retrieved from RWTH Publications. [Link]

-

YouTube. (2023). From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS. Retrieved from YouTube. [Link]

-

PubMed. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,.... Retrieved from ResearchGate. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from Magritek. [Link]

-

PubChemLite. (n.d.). 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2). Retrieved from PubChemLite. [Link]

Sources

- 1. 1261629-51-9 2-(Difluoromethyl)quinolin-7-ol AKSci 6996FS [aksci.com]

- 2. PubChemLite - 7-(difluoromethoxy)quinolin-2-ol (C10H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Quinoline Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Legacy of the Quinoline Nucleus and the Transformative Power of Fluorine

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its inherent planarity and ability to intercalate with biomacromolecules have made it a privileged structure in drug design.[2] The strategic introduction of fluorine atoms into this versatile nucleus has ushered in a new era of quinoline-based therapeutics, significantly enhancing their pharmacological profiles.[3][4] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated quinoline derivatives, offering valuable insights for researchers and professionals in drug development.

I. Synthetic Strategies for Fluorinated Quinolines: Classical Methods and Modern Innovations

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this scaffold. These methods can be adapted for the synthesis of fluorinated analogues by utilizing appropriately fluorinated starting materials.

The Gould-Jacobs Reaction: A Versatile Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives, which are key intermediates in the production of many fluoroquinolone antibiotics.[6][7] The reaction proceeds through the condensation of a fluorinated aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][8]

-

Condensation: In a round-bottom flask, combine the fluorinated aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the intermediate in a high-boiling point solvent, such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes to induce intramolecular cyclization.

-

Isolation: Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Addition of a non-polar solvent like hexane can aid precipitation. Collect the solid by filtration.

-

Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation at high temperatures to yield the 4-hydroxyquinoline.[6]

Causality Insight: The high temperature required for cyclization is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring. The choice of a high-boiling solvent like diphenyl ether is critical to achieve and maintain this temperature.

-

Reaction Setup: In a 2.5 mL microwave vial, add the fluorinated aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess malonate serves as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C for a specified time (typically 5-15 minutes).

-

Isolation: Cool the vial to room temperature, allowing the product to precipitate.

-

Purification: Filter the solid product and wash with cold acetonitrile. Dry the product under vacuum.

Causality Insight: Microwave irradiation dramatically reduces reaction times by efficiently and rapidly heating the reaction mixture to the high temperatures required for cyclization, often leading to improved yields and cleaner reactions compared to conventional heating.[9]

Other Notable Synthetic Methods

Several other classical methods are employed for quinoline synthesis and can be adapted for fluorinated derivatives:

-

Skraup Synthesis: This reaction involves the synthesis of quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[10]

-

Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[11]

-

Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-hydroxyquinolines from anilines and β-ketoesters.[12]

II. Diverse Biological Activities of Fluorinated Quinolines

The incorporation of fluorine has led to the discovery of quinoline derivatives with a broad spectrum of biological activities, extending far beyond the well-known antibacterial agents.

Antibacterial Activity: The Fluoroquinolone Saga

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13][14] The fluorine atom at the C-6 position is crucial for their potent antibacterial activity.[15]

Fluoroquinolones stabilize the covalent complex between the topoisomerase enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16][17] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[16]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Activity: A New Frontier for Fluorinated Quinolines

Fluorinated quinoline derivatives have emerged as promising anticancer agents, exhibiting activity against a range of cancer cell lines.[2][13][18] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[19][20][21]

Several studies have shown that fluorinated quinolines can induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS).[13][18] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately apoptosis.

Caption: ROS-mediated anticancer mechanism of fluorinated quinolines.

Quinoline-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[20][21]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated quinolines.

The following table summarizes the in vitro anticancer activity of representative fluorinated quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | MDA-MB-468 (Breast) | 4.0 | [13] |

| 6b | MDA-MB-468 (Breast) | 5.0 | [13] |

| 6d | MDA-MB-468 (Breast) | 4.0 | [13] |

| 6f | MDA-MB-468 (Breast) | 2.5-5 | [13] |

| 10g | Human Tumor Cell Lines | < 1.0 | [22] |

| 45 | NCI, MCF-7, HEK-293 | Micromolar range | [23] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the cell culture medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

Antifungal and Antimalarial Activities

Fluorinated quinolines have also demonstrated significant potential as antifungal and antimalarial agents.

Several novel fluorinated quinoline analogs have shown good antifungal activity against various phytopathogenic fungi.[14][16] For example, certain derivatives exhibited potent activity against S. sclerotiorum and R. solani.[14][16] The mechanism of action for some of these compounds involves causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents.[24][25]

| Compound | Fungal Strain | Activity | Reference |

| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition at 50 µg/mL | [14][16] |

| 2g | R. solani | 80.8% inhibition at 50 µg/mL | [14][16] |

| Ac12 | S. sclerotiorum | EC50 = 0.52 µg/mL | [24][25] |

| Ac12 | B. cinerea | EC50 = 0.50 µg/mL | [24][25] |

The quinoline core is central to many antimalarial drugs, and fluorination has been explored to enhance their efficacy, particularly against drug-resistant strains of Plasmodium falciparum.[1][3] The presence of a trifluoromethyl group has been shown to be comparable in potency to chloroquine.[3]

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective fluorinated quinoline derivatives.

-

Position of Fluorine: The position of the fluorine substituent on the quinoline ring significantly impacts biological activity. For instance, in fluoroquinolone antibiotics, a fluorine atom at the C-6 position is critical for high antibacterial potency.[15] In some anticancer derivatives, fluorine at the meta or para position of a phenyl substituent influences cytotoxicity.[13]

-

Nature of Substituents: The type of substituent at other positions of the quinoline ring also plays a crucial role. For example, in a series of anticancer quinolines, a large and bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity.[22]

-

Ester Group Importance: In certain anticancer fluorinated quinolines, the presence of an ester group was found to be critical for their activity, as the hydrolyzed analogues were inactive.[13]

IV. Challenges and Future Perspectives

Despite the significant advances in the field of fluorinated quinoline derivatives, challenges remain. The development of drug resistance, particularly for antibacterial and antimalarial agents, necessitates the continuous design of new compounds with novel mechanisms of action. For anticancer agents, improving selectivity for cancer cells over normal cells to minimize side effects is a key objective.

The future of fluorinated quinoline research lies in the exploration of novel substitution patterns, the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, and a deeper understanding of their mechanisms of action at the molecular level. The continued application of modern synthetic techniques, such as microwave-assisted synthesis, will undoubtedly accelerate the discovery and development of the next generation of fluorinated quinoline-based therapeutics.

V. References

-

Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

-

Synthesis, Antifungal Activity, and SAR Study of Some New 6-Perfluoropropanyl Quinoline Derivatives. Semantic Scholar. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

-

Sun, N., Liu, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

-

Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate. [Link]

-

Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. [Link]

-

Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. PubMed. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Semantic Scholar. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

-

Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. National Institutes of Health. [Link]

-

(PDF) Quinoline-Based Antifungals. ResearchGate. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

-

Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. PubMed. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate. [Link]

-

Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. National Institutes of Health. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

-

Antimalarials based on 4-aminoquinoline leads. ResearchGate. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health. [Link]

-

Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. [Link]

-

The fluorinated quinolones. PubMed. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]